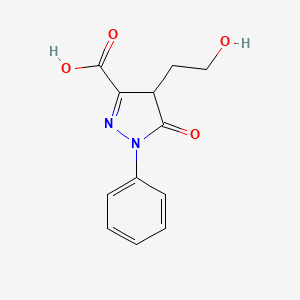
4-(2-羟乙基)-5-氧代-1-苯基-4,5-二氢-1H-吡唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyethyl group, and a carboxylic acid group
科学研究应用
Chemistry
In chemistry, 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the pyrazole ring is particularly significant as it is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Hydroxyethylation: The pyrazolone intermediate is then reacted with ethylene oxide or ethylene glycol in the presence of a base to introduce the hydroxyethyl group.
Carboxylation: Finally, the compound undergoes carboxylation, typically using carbon dioxide under high pressure and temperature, to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
作用机制
The mechanism by which 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, facilitating binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)-1-phenyl-3-methyl-5-pyrazolone: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-Phenyl-3-methyl-5-pyrazolone: Lacks both the hydroxyethyl and carboxylic acid groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both the hydroxyethyl and carboxylic acid groups in 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
4-(2-hydroxyethyl)-5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECYHGJQIKPRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140234 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-27-8 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603224.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![5-{(3-fluorophenyl)[4-(methylsulfonyl)-1-piperazinyl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)
![4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603232.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![(2S)-2-PHENYL-2-[(2-{[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)AMINO]ETHANOIC ACID](/img/structure/B603237.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B603241.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
